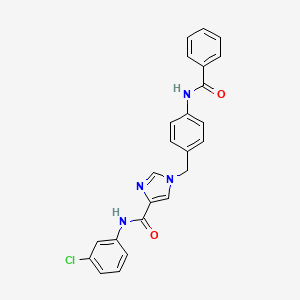
1-(4-benzamidobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-benzamidobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C24H19ClN4O2 and its molecular weight is 430.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-benzamidobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide, a compound belonging to the imidazole family, has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 341.81 g/mol
- CAS Number : 1251709-64-4
Imidazole derivatives are known for their diverse biological properties, including antimicrobial and anti-inflammatory activities. The specific mechanism of action for this compound involves interaction with various biological targets, potentially inhibiting enzymes or modulating receptor activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities across several assays:
Antimicrobial Activity
Studies have shown that imidazole derivatives can possess antimicrobial properties. For instance, a study on related compounds demonstrated effective inhibition against various bacterial strains, suggesting that modifications to the imidazole structure can enhance activity against pathogens .
Anti-inflammatory Effects
The compound's structure allows for potential anti-inflammatory properties. Research has indicated that similar imidazole compounds can inhibit inflammatory pathways, possibly through the modulation of cytokine production or inhibition of cyclooxygenase enzymes .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole derivatives demonstrated that substituents on the benzyl moiety significantly affected antibacterial activity. The compound exhibited notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In a pharmacological investigation, researchers explored the anti-inflammatory potential of imidazole derivatives. The results indicated that these compounds could inhibit TNF-alpha production in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Properties
IUPAC Name |
1-[(4-benzamidophenyl)methyl]-N-(3-chlorophenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c25-19-7-4-8-21(13-19)28-24(31)22-15-29(16-26-22)14-17-9-11-20(12-10-17)27-23(30)18-5-2-1-3-6-18/h1-13,15-16H,14H2,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERHNRTZZZDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














